![molecular formula C19H16ClN3OS B2641779 1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline CAS No. 851132-75-7](/img/structure/B2641779.png)
1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline” is a chemical compound with potential for scientific research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
Imidazole, a component of the compound, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Novel Indole Derivatives :A series of new 1H-Indole derivatives, structurally related to the query compound, were synthesized and exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans. These derivatives showcase the potential of indole-based compounds in developing new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Antiinflammatory Activity of Indole Derivatives :Novel indole derivatives were synthesized and evaluated for their antiinflammatory activity. Some of these compounds demonstrated promising antiinflammatory effects with reduced ulcerogenic liability compared to standard drugs, suggesting the potential therapeutic applications of indole derivatives in treating inflammatory conditions (European Journal of Medicinal Chemistry, 1994).
Binding Studies and Molecular Interactions
CCK(1) Receptor Binding :Studies on the human CCK(1) receptor revealed that SR 27897, an antagonist, and SR 146131, an agonist, occupy different sites on the receptor. This research could provide insights into the design of new drugs targeting the CCK(1) receptor, potentially including derivatives of the query compound (European journal of pharmacology, 2000).
Chemical Reactions and Transformations
Reaction of Quinoline-Diones with Isothiocyanates :Quinoline-diones, similar to the query compound, were reacted with isothiocyanates, leading to novel compounds with potential pharmacological applications. These studies offer valuable insights into the chemical behavior and possible transformations of indole derivatives (Tetrahedron, 2010).
Antimicrobial and Antiaggregatory Effects
Synthesis and Antimicrobial Activity :Research on the synthesis of indole derivatives, including pyrazoline compounds structurally related to the query compound, showed moderate antimicrobial activity against various bacterial and fungal species. This work contributes to the understanding of the antimicrobial properties of indole derivatives (International Letters of Chemistry, Physics and Astronomy, 2015).
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-15-5-3-6-16(12-15)22-11-9-21-19(22)25-13-18(24)23-10-8-14-4-1-2-7-17(14)23/h1-7,9,11-12H,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMJEBCCYHFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)
![4-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B2641700.png)
![8-(4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2641702.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2641703.png)
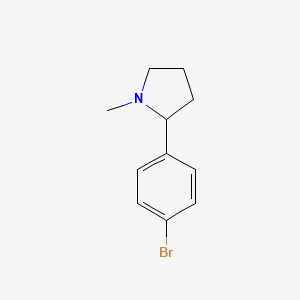

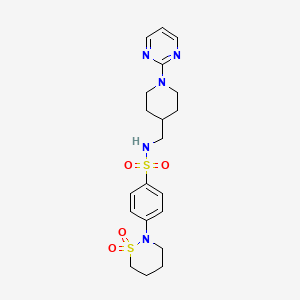
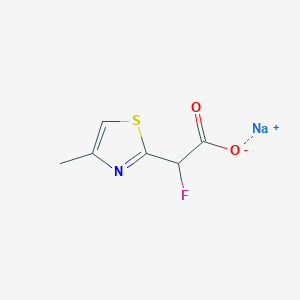

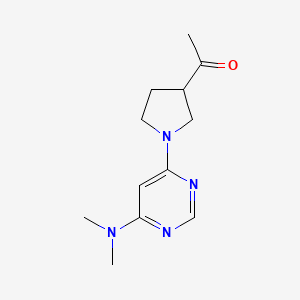
![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2641713.png)

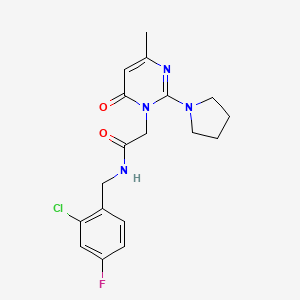
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2641718.png)
